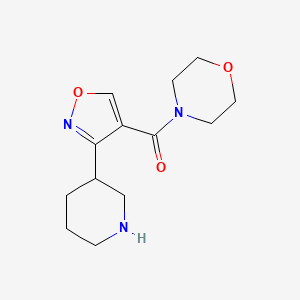

Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone

Beschreibung

Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone is a heterocyclic compound featuring an isoxazole core substituted with a piperidine moiety at the 3-position and a morpholine-linked methanone group at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in neurological and inflammatory pathways .

Eigenschaften

Molekularformel |

C13H19N3O3 |

|---|---|

Molekulargewicht |

265.31 g/mol |

IUPAC-Name |

morpholin-4-yl-(3-piperidin-3-yl-1,2-oxazol-4-yl)methanone |

InChI |

InChI=1S/C13H19N3O3/c17-13(16-4-6-18-7-5-16)11-9-19-15-12(11)10-2-1-3-14-8-10/h9-10,14H,1-8H2 |

InChI-Schlüssel |

RTZPVRMTDAJXJK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CNC1)C2=NOC=C2C(=O)N3CCOCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Morpholino(3-(Piperidin-3-yl)isoxazol-4-yl)methanon umfasst in der Regel mehrere Schritte, ausgehend von leicht zugänglichen Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Isoxazolrings: Der Isoxazolring kann aus 5-Methyl-isoxazol-4-carbonsäure und 4-(2-Chlor-4-nitrophenyl)piperidin synthetisiert werden.

Bildung des Piperidinrings: Der Piperidinring wird durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer eingeführt.

Kopplung der Ringe: Der Morpholinring wird dann unter bestimmten Reaktionsbedingungen mit den Isoxazol- und Piperidinringen gekoppelt, um die endgültige Verbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Morpholino(3-(Piperidin-3-yl)isoxazol-4-yl)methanon beinhaltet die Hochskalierung der Labor-Synthesemethoden. Dies umfasst typischerweise die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelsysteme, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflusschemie und automatisierte Syntheseplattformen werden oft eingesetzt, um die Effizienz und Reproduzierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Morpholino(3-(Piperidin-3-yl)isoxazol-4-yl)methanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen nukleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Halogenierungsmittel wie Thionylchlorid für die elektrophile Substitution.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Morpholino(3-(Piperidin-3-yl)isoxazol-4-yl)methanon umfasst seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.

Wirkmechanismus

The mechanism of action of Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues from Literature

The compound can be compared to structurally related derivatives described in recent studies (Table 1).

Table 1: Structural and Synthetic Comparison of Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone and Analogues

Key Differences and Implications

Core Heterocycle: The isoxazole core in Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone offers distinct electronic properties compared to 1,2,3-triazole derivatives (e.g., compounds 5 and 6). Triazole-based analogues (e.g., compound 6) may exhibit stronger hydrogen-bonding interactions, which could influence target binding affinity .

Substituent Effects: The piperidin-3-yl group at C3 introduces a basic nitrogen, enhancing solubility in acidic environments. This contrasts with compound 3p’s phenoxymethyl group, which increases lipophilicity . The morpholino methanone group at C4 provides a balance between hydrophilicity and steric bulk, differing from piperidine (compound 5) or trifluoromethyl (compound 3p) substituents .

Synthetic Accessibility: Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone likely requires multi-step synthesis involving cyclization (to form the isoxazole) and nucleophilic substitution (to attach morpholine), similar to methods used for compound 3p and triazole derivatives . Yields for isoxazole derivatives (e.g., 50% for 3p) are generally lower than triazole analogues (55–60%), possibly due to competing side reactions during cyclization .

Pharmacological Potential (Inferred from Analogues)

- Triazole derivatives (compounds 5, 6) have shown activity as kinase inhibitors or antimicrobial agents, attributed to their ability to mimic adenine in ATP-binding pockets .

- Isoxazole derivatives (e.g., I-6273, compound 3p) are reported as anti-inflammatory or antiviral agents, with the CF3 group in 3p enhancing metabolic resistance .

- The combination of piperidine and morpholine in the target compound may optimize blood-brain barrier penetration, making it a candidate for central nervous system (CNS) targets .

Biologische Aktivität

Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone typically involves the reaction of piperidine derivatives with isoxazole intermediates. The general synthetic pathway can be summarized as follows:

- Formation of Isoxazole Ring : The initial step involves the synthesis of the isoxazole ring through cyclization reactions involving appropriate precursors.

- Piperidine Attachment : The piperidine moiety is introduced via nucleophilic substitution or coupling reactions with activated isoxazole derivatives.

- Morpholino Group Addition : Finally, the morpholino group is integrated into the structure, often enhancing solubility and bioavailability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone. For instance, derivatives containing piperidinyl and isoxazole scaffolds have shown significant cytotoxic effects against various cancer cell lines. Notably, compounds exhibiting IC50 values in the low micromolar range have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, crucial for tumor growth and survival .

| Compound | IC50 (μmol/L) | Target |

|---|---|---|

| Compound 20 | 1.565 | PI3Kδ |

| Compound 21 | 1.311 | PI3Kδ |

These findings suggest that Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone and its analogs may act as novel antitumor agents through PI3K inhibition, a pathway frequently dysregulated in cancers.

Neuropharmacological Effects

In addition to its antitumor properties, Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone has been investigated for its effects on glutamate receptors, particularly metabotropic glutamate receptor 2 (mGluR2). Activation of mGluR2 has been shown to reduce glutamate release, potentially providing neuroprotective effects and reducing excitability in neuronal circuits . This mechanism highlights the compound's potential in treating neurodegenerative disorders.

Study on Antitumor Efficacy

A comprehensive study evaluated several derivatives of morpholino-isoxazole compounds against breast cancer cell lines. The study utilized the CCK-8 assay to measure cell viability and determine IC50 values for various compounds. Results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells through caspase activation pathways.

Neuroprotective Effects

Another study focused on assessing the neuroprotective properties of similar compounds in animal models of neurodegeneration. Behavioral assays demonstrated improved cognitive function and reduced neuronal death in treated groups compared to controls, suggesting a protective role against excitotoxicity mediated by glutamate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.